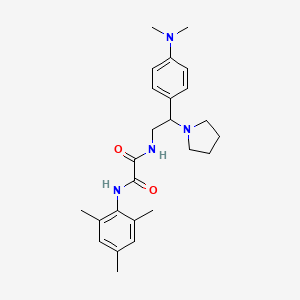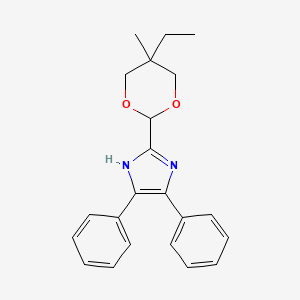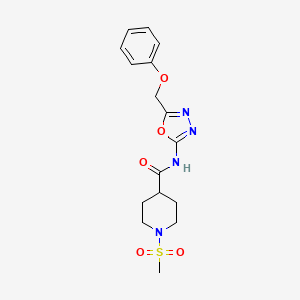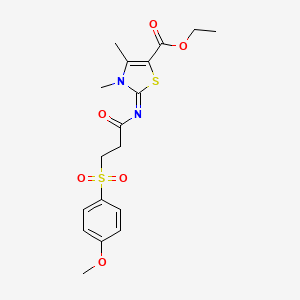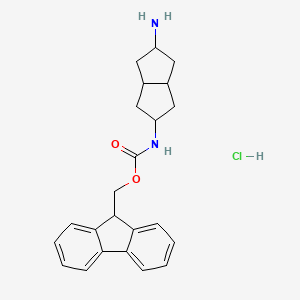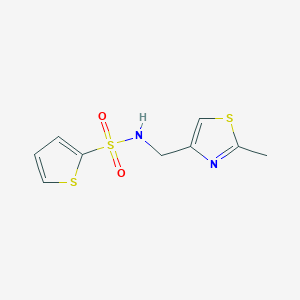![molecular formula C24H20N2O5 B2492803 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-81-3](/img/no-structure.png)
9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidinone derivatives, which are structurally related to the specified compound, often involves multi-step reactions. For instance, novel derivatives have been synthesized through reactions involving triethyl orthoformate or aromatic aldehydes with chromeno[2,3-d]pyrimidine derivatives prepared from hydrazine monohydrate and formimidate derivatives (Wang et al., 2014). These methodologies highlight the complexity and versatility of synthetic routes available for these compounds.
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidinone derivatives is characterized by X-ray diffraction analysis, confirming the intricate arrangements and bonding within these molecules. The determination of structures such as 12-(4-methoxyphenyl)-9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidin-11(10H)-one via single crystal X-ray diffraction analysis exemplifies the detailed structural insights obtained for these compounds (Wang et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of chromeno[2,3-d]pyrimidinone derivatives includes a variety of reactions such as cyclizations, condensations, and substitutions. These reactions are pivotal in creating a diverse array of compounds with potential biological and pharmacological applications. For instance, microwave-assisted synthesis has been employed for efficient production of these derivatives, showcasing their reactivity and the innovative methodologies applied to their synthesis (Chaker et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzopyrano[2,3-b]pyridines, which have been associated with a variety of biological activities, including antihistamine, anticancer, antibacterial, hypotensive, and antiasthmatic effects . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one' involves the condensation of 2,3,4-trimethoxybenzaldehyde with 4-hydroxycoumarin to form a chalcone intermediate, which is then cyclized with guanidine to form the final product.", "Starting Materials": ["2,3,4-trimethoxybenzaldehyde", "4-hydroxycoumarin", "guanidine"], "Reaction": ["Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium hydroxide to form the chalcone intermediate.", "Step 2: Cyclization of the chalcone intermediate with guanidine in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one."] } | |
CAS-Nummer |
899217-81-3 |
Molekularformel |
C24H20N2O5 |
Molekulargewicht |
416.433 |
IUPAC-Name |
14-(2,3,4-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C24H20N2O5/c1-28-19-11-9-15(20(29-2)21(19)30-3)22-25-23(27)17-12-16-14-7-5-4-6-13(14)8-10-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27) |
InChI-Schlüssel |
BZDHCEWQFPJMPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




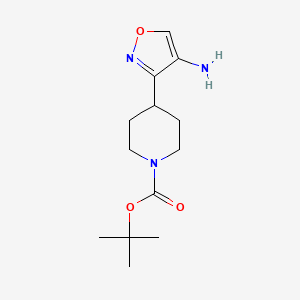
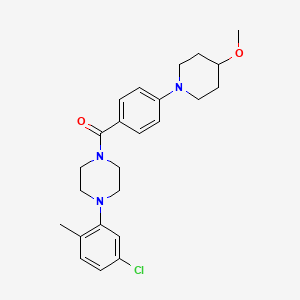
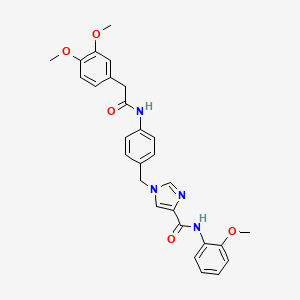
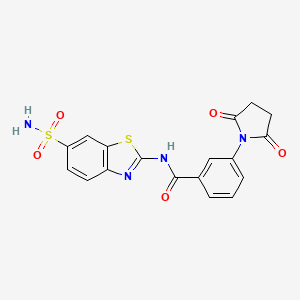
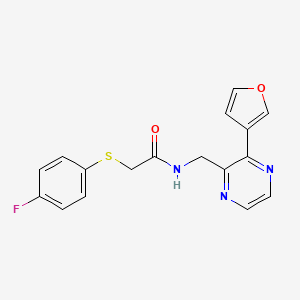
![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)
